Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate
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Overview
Description
Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a pyridazine ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridazine ring, followed by the introduction of the thiophene moiety. The piperidine ring is then incorporated, and finally, the benzoate ester is formed.
Synthesis of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Formation of Benzoate Ester: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Amides, other esters, or thioesters.
Scientific Research Applications
Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridazine rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene rings and have various therapeutic applications.
Pyridazine Derivatives: Compounds such as Pyridaben and Norflurazon are used as agrochemicals and have similar structural features.
Uniqueness
Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 4-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O3S/c1-29-22(28)16-4-6-17(7-5-16)23-21(27)15-10-12-26(13-11-15)20-9-8-18(24-25-20)19-3-2-14-30-19/h2-9,14-15H,10-13H2,1H3,(H,23,27) |
InChI Key |
CASWHANLGBCDRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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